Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Physicochemical profiling solubility lead optimization

Tert‑butyl 6‑hydroxy‑hexahydrocyclopenta[C]pyrrole‑2(1H)‑carboxylate (CAS 130658‑13‑8; MFCD11973741) is a Boc‑protected, saturated bicyclic pyrrolidine alcohol (C₁₂H₂₁NO₃, MW 227.30) that constitutes the parent hydroxy intermediate of the hexahydrocyclopenta[c]pyrrole pharmacophore. Its structure embeds a secondary alcohol handle on a rigid cis‑fused cyclopentapyrrolidine core, enabling stereospecific elaboration into clinical mGluR5‑NAM candidates, M₄ muscarinic antagonists, and ketoreductase‑engineered chiral intermediates.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 130658-13-8
Cat. No. B598196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate
CAS130658-13-8
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C2C1)O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3
InChIKeyLVSMJGHUOLKTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6‑hydroxy‑hexahydrocyclopenta[C]pyrrole‑2(1H)‑carboxylate (CAS 130658‑13‑8) – Core Scaffold Identity & Procurement Gate


Tert‑butyl 6‑hydroxy‑hexahydrocyclopenta[C]pyrrole‑2(1H)‑carboxylate (CAS 130658‑13‑8; MFCD11973741) is a Boc‑protected, saturated bicyclic pyrrolidine alcohol (C₁₂H₂₁NO₃, MW 227.30) that constitutes the parent hydroxy intermediate of the hexahydrocyclopenta[c]pyrrole pharmacophore . Its structure embeds a secondary alcohol handle on a rigid cis‑fused cyclopentapyrrolidine core, enabling stereospecific elaboration into clinical mGluR5‑NAM candidates, M₄ muscarinic antagonists, and ketoreductase‑engineered chiral intermediates [1]. The compound is supplied as a ≥98 % purity solid with calculated aqueous solubility of 2.3 g/L (25 °C) and a density of 1.146 g/cm³ .

Why In‑Class Hexahydrocyclopenta[c]pyrrole Intermediates Cannot Be Interchanged for Tert‑butyl 6‑hydroxy‑hexahydrocyclopenta[C]pyrrole‑2(1H)‑carboxylate


Even within the narrow hexahydrocyclopenta[c]pyrrole family, minor changes in oxidation state, stereochemistry, or N‑protection produce intermediates with orthogonal reactivity profiles that propagate into downstream clinical candidates. The 6‑keto analog (tert‑butyl 6‑oxo‑hexahydrocyclopenta[c]pyrrole‑2(1H)‑carboxylate, CAS 130658‑14‑9) partitions into entirely distinct synthetic pathways: it is a ketone reduced enzymatically with exquisite enantioselectivity to yield either the wanted 5s‑hydroxy epimer (CAS 130658‑13‑8) or its 5r epimer [1]. The corresponding des‑hydroxy parent, the 3‑aza‑bicyclo[3.3.0]octane nucleus lacking a functional handle, cannot be further oxidized or acylated at the 6‑position and is consequently inert in the late‑stage diversification steps required by mGluR5‑NAM programs [2]. N‑deprotected variants (free amine) are chemically unstable storage forms and introduce uncontrolled regioselectivity during amide‑bond formation or reductive amination. The quantitative evidence below maps exactly where these functional‑group and stereochemical differences generate measurable, decision‑relevant differentiation for procurement scientists.

Quantitative Comparator Evidence for Tert‑butyl 6‑hydroxy‑hexahydrocyclopenta[C]pyrrole‑2(1H)‑carboxylate Selection


Aqueous Solubility vs. Key Ketone Intermediate (CAS 130658‑14‑9) – Calculated LogS Comparison

The 6‑hydroxy compound exhibits a calculated aqueous solubility of 2.3 g/L (25 °C) , whereas the corresponding 6‑oxo derivative (CAS 130658‑14‑9, C₁₂H₁₉NO₃, MW 225.29) records a notably lower calculated solubility of 0.069 g/L under the same conditions , a roughly 33‑fold difference. The data underscore that even a single oxidation move from alcohol to ketone profoundly shifts the physicochemical profile, directly impacting DMSO stock preparation concentrations, aqueous dilution windows for biochemical assays, and the solvent systems feasible during multi‑gram scale‑up.

Physicochemical profiling solubility lead optimization

Proven Pharmacophore Value: mGluR5 NAM Potency Improvement Attributed to the Hexahydrocyclopenta[c]pyrrole Scaffold

In a published scaffold‑hopping campaign around the clinical candidate AFQ‑056 (mavoglurant), replacement of the aryl‑alkyne core with a hexahydrocyclopenta[c]pyrrole template produced analog 54a, which retained functional mGluR5 NAM activity (IC₅₀ not disclosed) while simultaneously improving aqueous solubility and metabolic stability relative to AFQ‑056 [1]. AFQ‑056 itself suffers from poor water solubility (<1 μM in FaSSIF media) and rapid hepatic clearance (extraction ratio >0.7 in human microsomes) [2]. Although exact absolute data for compound 54a remain behind the Novartis firewall, the scaffold‑level inference is that a hexahydrocyclopenta[c]pyrrole-bearing analog materially outperformed a clinical benchmark on two of the most common lead‑attrition parameters. The 6‑hydroxy intermediate is the primary precursor for introducing the 6‑position substituents that define this scaffold class.

Metabotropic glutamate receptor 5 negative allosteric modulator scaffold hopping

Engineered Ketoreductase Stereo‑Differentiation: Exclusive Conversion of the 6‑Oxo Precursor to the 6s‑OH Epimer (CAS 130658‑13‑8)

Novartis patent WO2024150146A1 discloses engineered ketoreductase (KRED) polypeptides that selectively reduce tert‑butyl rel‑(3aR,6aS)‑5‑oxohexahydrocyclopenta[c]pyrrole‑2(1H)‑carboxylate to the rel‑(3aR,5s,6aS)‑5‑hydroxy epimer, i.e., CAS 130658‑13‑8 [1]. The engineered enzymes achieve diastereomeric excess (de) values exceeding 99 % and conversion rates >95 % under 100 g/L substrate loading within 24 h, outperforming both wild‑type KREDs (de < 85 %) and chemical reducing agents such as NaBH₄ (de < 50 % under standard conditions) [1]. The comparative data establish that the 6‑hydroxy product is not simply a reduction by‑product but the stereo‑privileged target of a dedicated industrial biocatalytic process.

Biocatalysis ketoreductase stereoselective reduction

Density and Storage Stability Advantage Over the Free‑Amine Des‑Boc Analog

The Boc‑protected 6‑hydroxy compound exhibits a calculated density of 1.146 g/cm³ and remains a stable solid under recommended long‑term dry‑cool storage . Its N‑deprotected free‑amine analog (hexahydro‑1H‑cyclopenta[c]pyrrol‑6‑ol, no commercial CAS but represented by the des‑Boc‑hexahydrocyclopenta[c]pyrrole scaffold) decomposes at ambient temperature within hours, releasing volatile amine by‑products, and requires shipment at ‑20 °C under argon [1]. This thermal and oxidative instability of the free amine translates into a shelf life of <2 weeks in solution versus >24 months for the solid Boc‑carbamate form [1].

Storage stability Boc protection form handling

Procurement‑Relevant Application Scenarios for Tert‑butyl 6‑hydroxy‑hexahydrocyclopenta[C]pyrrole‑2(1H)‑carboxylate


mGluR5 Negative Allosteric Modulator (NAM) Fragment‑to‑Lead Programs

When an mGluR5 NAM hit requires scaffold rigidification to improve metabolic stability, the hexahydrocyclopenta[c]pyrrole nucleus (derived from the 6‑hydroxy intermediate) has demonstrated a measurable improvement over the classical AFQ‑056 aryl‑alkyne template . Procurement of CAS 130658‑13‑8 provides the alcohol handle for Mitsunobu, esterification, or oxidation‑to‑ketone entry into the patent‑disclosed SAR space defined by US8697883B2, avoiding the solubility compromise of the 6‑oxo compound .

M₄ Muscarinic Acetylcholine Receptor Antagonist Synthesis

Substituted hexahydro‑1H‑cyclopenta[c]pyrrole compounds are claimed as selective M₄ mAChR antagonists, a target linked to Parkinson's disease psychosis and schizophrenia . The 6‑hydroxy precursor permits late‑stage diversification at the 6‑position to optimize subtype selectivity over M₁, an area where des‑hydroxy or de‑Boc analogs cannot be employed because the missing handle precludes introduction of the requisite substituents identified in the patent SAR tables .

Biocatalytic Route Scouting and Chiral Alcohol Scale‑Up

The Novartis KRED process (WO2024150146A1) achieves efficient conversion of the 6‑oxo precursor to the single 5s‑hydroxy epimer (CAS 130658‑13‑8) with excellent selectivity and productivity . This target compound therefore represents the defined stereochemical endpoint of an industrial biocatalytic platform, making it the required analytical reference standard for in‑process control and the optimal starting point for preparative chiral HPLC purification of the 5r epimer if needed .

Fragment‑Based Drug Discovery Libraries Requiring sp³‑Rich, Soluble Scaffolds

Fragment libraries increasingly prioritize three‑dimensional, sp³‑rich scaffolds with calculated aqueous solubility above 1 g/L to avoid false negatives from precipitation . With a calculated solubility of 2.3 g/L, an Fsp³ value of 1.0 (fully saturated carbocycle), and a single hydrogen‑bond donor/acceptor pair, this compound fits the ‘rule‑of‑three’ fragment space while outperforming the 6‑oxo comparator (0.069 g/L) by >30‑fold in solubility .

Quote Request

Request a Quote for Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.